molecular formula C11H7N3S2 B215131 1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione CAS No. 85877-80-1

1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione

Cat. No. B215131
CAS RN: 85877-80-1
M. Wt: 245.3 g/mol
InChI Key: OMGMINGKDSXKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that it inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis. In addition, it has been suggested that it inhibits protein kinases by binding to their ATP-binding site.
Biochemical and physiological effects:
1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to have potential use as a fluorescent probe in biological imaging and as a potential inhibitor of protein kinases. However, further studies are needed to fully understand its effects on different cell types and organisms.

Advantages and Limitations for Lab Experiments

1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action and potential applications have been extensively studied. However, its limitations include its potential toxicity and the need for further studies to fully understand its effects on different cell types and organisms.

Future Directions

There are several future directions for the research on 1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione. One direction is to further study its potential applications as an anticancer and antimicrobial agent. Another direction is to explore its potential use as a fluorescent probe in biological imaging and as a potential inhibitor of protein kinases. In addition, further studies are needed to fully understand its effects on different cell types and organisms and to optimize its synthesis and purification methods.

Synthesis Methods

Several methods have been reported for the synthesis of 1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione. One of the most common methods involves the reaction of 2-aminopyridine with 2-bromoacetophenone followed by cyclization with sulfur and sodium hydride. Another method involves the reaction of 2-aminopyridine with 2-bromo-1-(thiophen-2-yl)ethanone followed by cyclization with sulfur and sodium hydride. These methods have been optimized for higher yields and purity, and the synthesized compound has been characterized using various spectroscopic techniques.

Scientific Research Applications

1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential antimicrobial agent against various bacterial and fungal strains. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging and as a potential inhibitor of protein kinases.

properties

CAS RN

85877-80-1

Product Name

1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione

Molecular Formula

C11H7N3S2

Molecular Weight

245.3 g/mol

IUPAC Name

1-pyridin-2-yl-[1,3]thiazolo[5,4-b]pyridine-2-thione

InChI

InChI=1S/C11H7N3S2/c15-11-14(9-5-1-2-6-12-9)8-4-3-7-13-10(8)16-11/h1-7H

InChI Key

OMGMINGKDSXKHC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C3=C(N=CC=C3)SC2=S

Canonical SMILES

C1=CC=NC(=C1)N2C3=C(N=CC=C3)SC2=S

Origin of Product

United States

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